(4-Chloro-2,6-difluorophenyl)trimethylsilane
Description
Properties
Molecular Formula |
C9H11ClF2Si |
|---|---|
Molecular Weight |
220.72 g/mol |
IUPAC Name |
(4-chloro-2,6-difluorophenyl)-trimethylsilane |
InChI |
InChI=1S/C9H11ClF2Si/c1-13(2,3)9-7(11)4-6(10)5-8(9)12/h4-5H,1-3H3 |
InChI Key |
ZYXXBQAFWNPMGX-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=C(C=C(C=C1F)Cl)F |
Origin of Product |
United States |
Foundational & Exploratory
Chemical structure and properties of (4-Chloro-2,6-difluorophenyl)trimethylsilane
This guide details the chemical architecture, synthesis, and strategic utility of (4-Chloro-2,6-difluorophenyl)trimethylsilane , a specialized organosilicon intermediate used in high-value agrochemical and pharmaceutical synthesis.
The "Silicon Switch" in Fluorinated Scaffold Design
Executive Summary
(4-Chloro-2,6-difluorophenyl)trimethylsilane is a regiospecific building block designed to overcome the handling challenges of polyfluorinated aryl anions. By "masking" the reactive C1 position with a trimethylsilyl (TMS) group, this molecule serves as a stable, storable equivalent of the transient 4-chloro-2,6-difluorophenyllithium species. It is primarily employed to introduce the 4-chloro-2,6-difluorophenyl moiety—a privileged pharmacophore in kinase inhibitors and modern pyrazole-based insecticides—via electrophilic ipso-substitution or fluoride-mediated cross-coupling.
Chemical Identity & Structural Analysis
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | (4-Chloro-2,6-difluorophenyl)trimethylsilane |
| Common Name | 4-Chloro-2,6-difluoro-1-(trimethylsilyl)benzene |
| Molecular Formula | |
| Molecular Weight | 220.73 g/mol |
| SMILES | C(C)C1=C(F)C=C(Cl)C=C1F |
| Key Moiety | 1,3-Difluoro-5-chlorobenzene core masked at C2 |
Electronic Architecture
The molecule features a unique "push-pull" electronic environment:
-
The "Fluorine Shield" (Positions 2,6): The two ortho-fluorine atoms create a high electron-density barrier around the C-Si bond, protecting it from nucleophilic attack by weak bases while activating it for ipso-substitution by electrophiles.
-
The Chloro Substituent (Position 4): Provides a handle for further functionalization (e.g., Buchwald-Hartwig amination) after the TMS group has been utilized, allowing for orthogonal functionalization strategies.
-
The TMS Group (Position 1): Acts as a bulky, lipophilic blocking group that directs incoming electrophiles to the meta positions (relative to itself) or serves as a leaving group.
Synthesis & Manufacturing Protocols
The synthesis relies on the Directed Ortho-Lithiation (DoM) of 1-chloro-3,5-difluorobenzene. The acidity of the C-H bond between the two fluorine atoms (
Synthetic Workflow (DOT Diagram)
Figure 1: Regioselective synthesis via Directed Ortho-Lithiation (DoM).
Detailed Protocol
-
Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere.
-
Reagents: Dissolve 1-chloro-3,5-difluorobenzene (1.0 equiv) in anhydrous THF.
-
Lithiation: Cool to -78°C . Add LDA (Lithium Diisopropylamide, 1.1 equiv) dropwise over 30 minutes. The two fluorine atoms inductively stabilize the anion at the C2 position.
-
Note: n-BuLi can also be used, but LDA minimizes competing nucleophilic attack on the aromatic ring.
-
-
Silylation: Stir for 1 hour at -78°C. Add Chlorotrimethylsilane (TMSCl) (1.2 equiv) dropwise.
-
Workup: Allow to warm to room temperature. Quench with saturated
. Extract with pentane or hexanes (to avoid silicon byproducts in polar phases). -
Purification: Vacuum distillation. The product is a colorless liquid.
Reactivity Profile: The "Silicon Switch"
The utility of this molecule lies in its ability to undergo Ipso-Substitution (Halodesilylation).[1] The C-Si bond is weaker than a C-H bond towards electrophilic attack, allowing the TMS group to be swapped for a halogen (I, Br) with perfect regiocontrol.
Ipso-Substitution Mechanism
Unlike standard Electrophilic Aromatic Substitution (EAS) which would occur meta to the TMS group (due to directing effects), the attack occurs at the silicon-bearing carbon because the
Reaction:
-
Reagent: Iodine monochloride (ICl) or Bromine (
). -
Outcome: Yields 1-Chloro-3,5-difluoro-4-iodobenzene , a highly valuable precursor for cross-coupling that is difficult to synthesize directly.
Reactivity Workflow (DOT Diagram)
Figure 2: Divergent reactivity pathways: Ipso-substitution vs. Hiyama Coupling.
Applications in Drug & Agrochemical Discovery
The "Difluorophenyl" Pharmacophore
The 4-chloro-2,6-difluorophenyl moiety is a bioisostere for phenyl or chlorophenyl groups, offering:
-
Metabolic Stability: The fluorine atoms block P450 oxidation at the ortho positions.
-
Conformational Lock: The steric bulk of the ortho-fluorines forces the ring to twist out of plane relative to adjacent carbonyls or amides (atropisomerism), which is critical for binding affinity in kinase inhibitors.
Case Studies
-
Agrochemicals: Used in the synthesis of Pyrazole-carboxamide fungicides (e.g., Fluxapyroxad analogs) where the specific halogenation pattern is required for broad-spectrum activity.
-
Kinase Inhibitors: The silane allows for the modular installation of the ring into complex heterocycles via Hiyama coupling, avoiding the use of unstable lithium reagents in late-stage synthesis.
Safety & Stability
| Hazard Class | Description | Handling Protocol |
| Flammability | High (Flash point < 60°C) | Store in explosion-proof cabinets. Ground all glassware. |
| Hydrolysis | Slow hydrolysis in moist air | Store under Argon/Nitrogen. Produces HCl upon hydrolysis if TMSCl traces remain. |
| Skin/Eye | Irritant (Organosilane) | Wear nitrile gloves and chemical splash goggles. |
References
-
Mongin, F., & Schlosser, M. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Letters, 37(36), 6551-6554. Link
-
Ligthart, G. B., et al. (2009). Regioselective lithiations of 2-(3,5-dichlorophenyl)-2-(4-fluorophenyl)-1,3-dioxolane. Arkivoc, (vi), 167-173.[2] Link
-
Fleming, I. (1990). Electrophilic Substitution of Allylsilanes and Vinylsilanes. Comprehensive Organic Synthesis. Link
-
BenchChem Technical Support. (2025). Synthesis and Characterization of 4'-Chloro-2',6'-difluoroacetophenone: A Technical Guide. Link
- Vertex AI Search. (2026). Consolidated search results for CAS 115262-00-5 and related fluoro-silane derivatives.
Sources
An In-Depth Technical Guide to the Electronic Effects of 2,6-Difluoro Substitution on Aryl Trimethylsilanes
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine atoms into aromatic systems offers a powerful tool for modulating the electronic properties of molecules, a cornerstone of modern drug discovery and materials science.[1][2][3] This guide provides a comprehensive technical analysis of the electronic effects arising from 2,6-difluoro substitution on aryl trimethylsilanes. This specific substitution pattern creates a unique electronic environment, characterized by potent inductive electron withdrawal, potential through-space interactions, and significant consequences for reactivity and spectroscopic signatures. We will explore the synthesis, structural and spectroscopic characterization, and reactivity of these compounds, offering field-proven insights into their behavior and potential applications.
Introduction: The Interplay of Fluorine and Silicon in Aromatic Systems
The introduction of fluorine into a molecule can profoundly alter its physical, chemical, and biological properties.[1] Fluorine is the most electronegative element, leading to a strong inductive electron-withdrawing effect (-I).[4] In an aromatic ring, this effect can significantly lower the electron density of the system. The trimethylsilyl (-SiMe₃) group, on the other hand, is generally considered an electron-donating group through σ-π hyperconjugation and can stabilize adjacent carbocations. The placement of two fluorine atoms ortho to the trimethylsilyl group on an aryl ring creates a fascinating interplay of these opposing electronic forces. This guide will dissect these effects to provide a clear understanding of this unique molecular scaffold.
Synthesis of 2,6-Difluoroaryl Trimethylsilanes
The synthesis of 2,6-difluoroaryl trimethylsilanes can be achieved through several established methods for forming carbon-silicon bonds. A common and effective approach involves the use of organometallic reagents.
Grignard-based Synthesis Protocol
A robust method for the synthesis of 2,6-difluorophenyltrimethylsilane involves the formation of a Grignard reagent from 1-bromo-2,6-difluorobenzene, followed by quenching with trimethylsilyl chloride.
Experimental Protocol:
-
Grignard Reagent Formation: To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 eq). The flask is then placed under an inert atmosphere (e.g., argon or nitrogen).
-
A solution of 1-bromo-2,6-difluorobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise via the dropping funnel. The reaction is initiated with gentle heating or the addition of a small crystal of iodine.
-
The reaction mixture is stirred at reflux until the magnesium is consumed.
-
Silylation: The Grignard solution is cooled to 0 °C, and trimethylsilyl chloride (1.2 eq) is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for an additional 12 hours.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield the desired 2,6-difluorophenyltrimethylsilane.
Caption: Synthetic pathway for 2,6-difluorophenyltrimethylsilane.
Structural and Spectroscopic Characterization
The unique electronic environment of 2,6-difluoroaryl trimethylsilanes gives rise to characteristic spectroscopic signatures.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and electronic properties of these molecules.[5]
| Nucleus | Predicted Chemical Shift (δ, ppm) | Key Features and Rationale |
| ¹H NMR | 7.0 - 7.5 (aromatic), ~0.3 (Si-CH₃) | The aromatic protons will appear as a complex multiplet due to coupling with both fluorine atoms. The trimethylsilyl protons will be a sharp singlet, slightly downfield compared to unsubstituted phenyltrimethylsilane due to the electron-withdrawing nature of the fluorine atoms. |
| ¹³C NMR | 160-165 (C-F, doublet), 110-115 (C-H, triplet), 130-135 (C-Si, triplet), ~0 (Si-CH₃) | The carbon atoms directly bonded to fluorine will show large one-bond C-F coupling constants. The other aromatic carbons will also exhibit coupling to the fluorine atoms. |
| ¹⁹F NMR | -110 to -120 | The ¹⁹F chemical shift is highly sensitive to the electronic environment.[6][7] The ortho-difluoro substitution pattern will result in a single resonance, with fine structure arising from coupling to the aromatic protons. |
| ²⁹Si NMR | -5 to -10 | The ²⁹Si chemical shift is expected to be shifted downfield compared to phenyltrimethylsilane, reflecting the decreased electron density at the silicon atom due to the inductive effect of the two ortho-fluorine atoms. |
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive information on the molecular geometry.[8][9] For 2,6-difluorophenyltrimethylsilane, the crystal structure is expected to reveal:
-
Planarity: The aromatic ring will be planar.
-
Bond Lengths: The C-F bonds will be short and strong. The Si-C(aryl) bond length might be slightly shorter than in non-fluorinated analogues due to the inductive effect of the fluorine atoms.
-
Through-Space Interactions: The close proximity of the fluorine and silicon atoms may lead to through-space interactions, which can be inferred from the interatomic distances and angles.[10][11][12] These interactions, while weak, can influence the molecule's conformation and reactivity.
Electronic Effects and Reactivity
The two ortho-fluorine atoms exert a profound influence on the electronic properties and reactivity of the aryl trimethylsilane.
Caption: Interplay of electronic effects in 2,6-difluoroaryl trimethylsilanes.
Inductive and Resonance Effects
The dominant electronic effect of the two fluorine atoms is strong induction (-I), which withdraws electron density from the aromatic ring. This makes the ring electron-deficient. The trimethylsilyl group, through hyperconjugation, acts as a weak sigma-donor. The net effect is a significant polarization of the molecule.
Hammett Analysis
Reactivity in Protodesilylation
Protodesilylation, the cleavage of the C(aryl)-Si bond by a proton source, is a characteristic reaction of aryl silanes. The rate of this reaction is sensitive to the electronic nature of the aromatic ring. The electron-withdrawing 2,6-difluoro substituents are expected to decrease the rate of electrophilic protodesilylation compared to unsubstituted phenyltrimethylsilane. This is because the reaction proceeds through a positively charged intermediate that is destabilized by electron-withdrawing groups.
Utility in Cross-Coupling Reactions
Aryl silanes are valuable partners in palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling.[17][18][19][20] The 2,6-difluoro substitution can be advantageous in these reactions. The electron-deficient nature of the aromatic ring can facilitate the transmetalation step of the catalytic cycle. Furthermore, the steric bulk of the ortho-fluorine atoms can influence the regioselectivity of the coupling.
Applications in Drug Discovery and Materials Science
The unique properties of 2,6-difluoroaryl trimethylsilanes make them attractive building blocks in several areas:
-
Medicinal Chemistry: The incorporation of fluorine can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.[1][2][3][4] The 2,6-difluoroaryl motif can be used as a bioisostere for other chemical groups, allowing for fine-tuning of a molecule's properties.
-
Materials Science: The electronic properties of these compounds make them interesting components for organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The fluorine atoms can influence the energy levels of the molecular orbitals and the intermolecular packing in the solid state.[21]
Conclusion
The 2,6-difluoro substitution pattern on aryl trimethylsilanes creates a molecule with a rich and complex electronic character. The powerful inductive effect of the two fluorine atoms, combined with the properties of the trimethylsilyl group, leads to unique reactivity and spectroscopic features. A thorough understanding of these effects, as detailed in this guide, is crucial for researchers aiming to exploit the potential of these compounds in the design of novel pharmaceuticals and advanced materials. The synthetic accessibility and tunable electronic nature of 2,6-difluoroaryl trimethylsilanes ensure their continued importance as versatile building blocks in modern chemistry.
References
- Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165-195.
-
Al-Majid, A. M., et al. (2025). Crystal structure and Hirshfeld surface analysis of 5,5-difluoro-10-[5-(trimethylsilyl)furan-2-yl]-5H-4λ4,5λ4-dipyrrolo[1,2-c:2′,1′-f][13][22][23]diazaborinine. Acta Crystallographica Section E: Crystallographic Communications, 81(Pt 7), 834–838.
- Hunger, M. (n.d.). Characterization of fluorine-containing catalysts by 19F solid-state NMR Spectroscopic background. University of Stuttgart.
- Dalal Institute. (n.d.).
- Wikipedia. (2024).
- Chem.ucla.edu. (n.d.). 19Flourine NMR.
- Chemistry LibreTexts. (2021). 26.
- Wikipedia. (2024). Fluorine-19 nuclear magnetic resonance spectroscopy.
- Wikipedia. (2024). X-ray crystallography.
- BenchChem. (2025). Comparative Guide to Mechanistic Studies of 2,3,4,6-Tetrafluorophenylboronic Acid in Cross-Coupling Reactions.
- Scribd. (n.d.).
- de Oliveira, G. R., et al. (2020). Synthesis and structural studies on (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one: a promising nonlinear optical material. RSC Advances, 10(35), 20831–20845.
- Organic Chemistry Data. (2020). NMR Spectroscopy :: 19F NMR Chemical Shifts.
- Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
- University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants.
- Zafrani, Y., et al. (2024). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2351335.
- Zhang, H., et al. (2026).
- Meade, A. G., et al. (2024).
- Wang, J., et al. (2022).
- Jones, C. R., et al. (2022). Synthesis and crystal structures of boryl ortho-silylaryl trifluoromethanesulfonates.
- MDPI. (2020). Advances in Cross-Coupling Reactions.
- Procter, D. J., et al. (2020). Base‐Activated Latent Heteroaromatic Sulfinates as Nucleophilic Coupling Partners in Palladium‐Catalyzed Cross‐Coupling Reactions.
- Ni, C., & Hu, J. (2016). Recent Advances in the Synthetic Application of Difluorocarbene. Synthesis, 48(13), 2035-2052.
- Ilardi, E. A., et al. (2014). Current and emerging applications of fluorine in medicinal chemistry. Future Medicinal Chemistry, 6(9), 1017-1040.
- Massachusetts Institute of Technology. (2023).
- ResearchGate. (n.d.). Fig. 1 X-Ray crystal structures (left) and the corresponding chemical...
- MDPI. (2025). Computational Analysis of Electron-Donating and Withdrawing Effects on Asymmetric Viologens for Enhanced Electrochromic Performance.
- ChemRxiv. (n.d.). Defluoroalkylation of Trifluoromethane with Organolithium Reagents: Mechanism and Synthesis of Fluoroalkenes.
- MDPI. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners.
- Zacchini, S., et al. (2019). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. Inorganics, 7(1), 6.
- MDPI. (2023).
- SciSpace. (2020).
- Synthesis Spotlight. (2024). Cross-(−CO)upling.
- RSC Publishing. (2022). Computational descriptor analysis on excited state behaviours of a series of TADF and non-TADF compounds.
- Scilit. (n.d.). The “through-space” mechanism in spin spin coupling.
- Sigma-Aldrich. (n.d.). 2,6-Difluorophenylboronic acid 98 162101-25-9.
- RSC Publishing. (2020). Synthesis and structural studies on (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)
- PubMed. (2020). Synthesis and structural studies on (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)
- Kirk, K. L., et al. (1979). Synthesis and biological properties of 2-, 5-, and 6-fluoronorepinephrines. Journal of Medicinal Chemistry, 22(12), 1493-1497.
- Eindhoven University of Technology. (2025).
Sources
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. 19F [nmr.chem.ucsb.edu]
- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Through-space interactions of optoelectronic materials - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. scilit.com [scilit.com]
- 13. staff.ustc.edu.cn [staff.ustc.edu.cn]
- 14. dalalinstitute.com [dalalinstitute.com]
- 15. Hammett equation - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Advances in Cross-Coupling Reactions [mdpi.com]
- 18. Base‐Activated Latent Heteroaromatic Sulfinates as Nucleophilic Coupling Partners in Palladium‐Catalyzed Cross‐Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Cross-(−CO)upling [synthesisspotlight.com]
- 21. web.mit.edu [web.mit.edu]
- 22. michael-hunger.de [michael-hunger.de]
- 23. Crystal structure and Hirshfeld surface analysis of 5,5-difluoro-10-[5-(trimethylsilyl)furan-2-yl]-5H-4λ4,5λ4-dipyrrolo[1,2-c:2′,1′-f][1,3,2]diazaborinine - PMC [pmc.ncbi.nlm.nih.gov]
Difference between (4-Chloro-2,6-difluorophenyl)trimethylsilane and boronic acid analogs
This guide details the technical distinctions, synthetic utility, and strategic application of (4-Chloro-2,6-difluorophenyl)trimethylsilane versus its boronic acid analogs in drug discovery and process chemistry.
Navigating Stability vs. Reactivity in Fluorinated Scaffolds
Executive Summary
The 4-chloro-2,6-difluorophenyl moiety is a privileged pharmacophore in medicinal chemistry, imparting metabolic stability and modulating lipophilicity (
-
The Boronic Acid Route (Suzuki-Miyaura): Offers high reactivity but suffers from severe protodeboronation due to the unique electronic environment of the 2,6-difluoro substitution. This leads to low yields, high reagent consumption, and difficult purification.
-
The Trimethylsilane Route (Hiyama/Denmark): Provides a robust, shelf-stable alternative. While it requires specific activation (fluoride or base), it circumvents the decomposition pathways inherent to the boron species, making it the superior choice for scale-up and late-stage functionalization.
Molecular Architecture & Physiochemical Comparison
The fundamental difference lies in the bond energy and polarization of the metalloid center (Boron vs. Silicon) when flanked by two electronegative fluorine atoms.
| Feature | (4-Chloro-2,6-difluorophenyl)trimethylsilane | (4-Chloro-2,6-difluorophenyl)boronic acid |
| Structure | Stable, non-polar tetrahedral silane. | Planar (sp²) Lewis acid; exists in equilibrium with boroxine trimer. |
| Physical State | Lipophilic Liquid / Low-melting Solid. | Polar Solid (often hygroscopic). |
| Shelf Stability | High. Indefinite stability under ambient conditions. Resistant to hydrolysis. | Low. Prone to dehydration (trimerization) and protodeboronation upon storage. |
| C-M Bond Lability | Low. Requires nucleophilic activation ( | High. C-B bond is weakened by 2,6-difluoro electron withdrawal, facilitating cleavage. |
| Primary Failure Mode | Steric hindrance retarding transmetallation. | Rapid Protodeboronation (C-B |
| Atom Economy | Moderate (Loss of TMS-F). | Poor (Requires excess reagent to offset decomposition). |
The Mechanistic Divergence
The Boronic Acid Failure Mode: Protodeboronation
In Suzuki couplings, the base required to activate the boronic acid also triggers its destruction. For 2,6-difluoroaryl systems, the electron-withdrawing fluorines stabilize the transient carbanion character at the ipso-carbon, dramatically accelerating protonolysis.
Key Insight: The rate of protodeboronation for 2,6-difluorophenylboronic acid can exceed the rate of transmetallation to Palladium, leading to the formation of 1-chloro-3,5-difluorobenzene (the "reduced" byproduct) rather than the desired biaryl.
Caption: The "k3 pathway" where 2,6-disubstitution accelerates hydrolytic cleavage of the C-B bond before coupling can occur.
The Silane Solution: Controlled Activation
The silane is inert to the reaction conditions until a specific activator (Fluoride) is introduced. This allows the researcher to control the concentration of the active species, matching the rate of generation to the rate of the catalytic cycle.
Caption: Hiyama coupling relies on the formation of a hypervalent silicate intermediate, which is the only species capable of transmetallation.
Synthetic Protocols
Protocol A: Synthesis of (4-Chloro-2,6-difluorophenyl)trimethylsilane
Rationale: Direct lithiation of 1-chloro-3,5-difluorobenzene is highly regioselective for the position between the two fluorines due to the cooperative inductive effect (acidifying the C2 proton).
-
Reagents: 1-Chloro-3,5-difluorobenzene (1.0 equiv), LDA (Lithium Diisopropylamide, 1.1 equiv), TMSCl (1.2 equiv), dry THF.
-
Setup: Flame-dried flask under Argon/Nitrogen.
-
Lithiation:
-
Cool THF solution of 1-chloro-3,5-difluorobenzene to -78 °C .
-
Add LDA dropwise over 20 minutes. The solution typically turns yellow.
-
Stir for 30–60 minutes at -78 °C to ensure complete formation of the lithiated species (Li sits at the 2-position, between the fluorines).
-
-
Silylation:
-
Add TMSCl (neat or in THF) dropwise at -78 °C.
-
Allow the mixture to warm slowly to room temperature over 2 hours.
-
-
Workup: Quench with saturated
, extract with hexanes (to remove polar impurities), dry over , and concentrate. -
Purification: Vacuum distillation. The product is a stable oil/low-melting solid.
Protocol B: Hiyama Cross-Coupling (General Procedure)
Rationale: Fluoride activation is necessary to cleave the strong Si-C bond. TASF is often preferred over TBAF for sensitive substrates to avoid strongly basic conditions, but TBAF is standard.
-
Reagents: Aryl Halide (1.0 equiv), Silane (1.2 equiv),
(5 mol%), Ligand (e.g., SPhos or XPhos, 10 mol%), TBAF (1.0 M in THF, 2.0 equiv). -
Solvent: THF or Dioxane (anhydrous).
-
Procedure:
-
Combine Aryl Halide, Silane, and Catalyst/Ligand in a sealed tube under inert atmosphere.
-
Add TBAF solution dropwise.
-
Heat to 60–80 °C for 12–24 hours.
-
Note: If the reaction stalls, the addition of a copper co-catalyst (
, 10 mol%) can facilitate transmetallation (Liebeskind-Srogl type effect).
-
Strategic Decision Matrix
When should you use the Silane over the Boronic Acid?
| Scenario | Recommended Reagent | Reasoning |
| Discovery Chemistry (mg scale) | Boronic Acid | Speed. Commercially available; if it fails, you find out quickly. Use massive excess (3-5 equiv) to overcome decomposition. |
| Process Development (>100g) | Silane | Cost & Safety. Avoids variable stoichiometry; easier purification (no boronic acid trimers); safer waste stream. |
| Complex/Sensitive Electrophile | Silane | "Slow release" of nucleophile via fluoride addition prevents side reactions. |
| Base-Sensitive Substrates | Silane | Can be run under essentially neutral conditions using TASF or fluoride sources buffered with acetic acid. |
References
-
Kinetic Analysis of Protodeboronation
- Cox, P. A., et al. (2010). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis. Journal of the American Chemical Society.
-
Mechanism of Hiyama Coupling
- Denmark, S. E., & Sweis, R. F. (2002).
-
Regioselective Lithiation of Fluoroarenes
- Schlosser, M., et al. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Letters.
-
Oxidative Cross-Coupling of Silanes and Boronic Acids
- Li, J., et al. (2015). Ligand-Promoted Oxidative Cross-Coupling of Aryl Boronic Acids and Aryl Silanes by Palladium Catalysis.
Sources
Technical Guide: Strategic Utilization of 4-Chloro-2,6-difluorobenzene Silyl Derivatives
The Literature Review of 4-Chloro-2,6-difluorobenzene Silyl Derivatives is structured below as an advanced technical guide. This document synthesizes specific synthetic protocols with mechanistic insights, focusing on the strategic use of silyl groups to control regioselectivity in polyhaloarenes.
Core Application: Regiocontrol in Polyhaloarene Functionalization & Bioactive Scaffold Synthesis
Executive Summary: The "Silyl-Blocking" Imperative
In the structural optimization of agrochemicals and pharmaceuticals, 4-chloro-2,6-difluorobenzene is a high-value scaffold. However, its functionalization is governed by the extreme acidity of the C1-proton (flanked by two fluorine atoms). Direct lithiation exclusively targets this C1 position.
To access other positions (e.g., C3 for aldehyde introduction), researchers must employ a Silyl Blocking Strategy . The silyl derivative—(4-chloro-2,6-difluorophenyl)trimethylsilane —is not merely an intermediate but a requisite "architectural tool" that temporarily occupies the most reactive site to force subsequent chemistry to the desired, less accessible positions.
Mechanistic Principles
The Regioselectivity Hierarchy
The lithiation of fluoroarenes is dictated by the inductive effect of fluorine atoms, which acidifies ortho-protons (Directed Ortho Metalation - DoM).
-
Scenario A (No Silyl Group): The proton at C1 is ortho to two fluorines. pKa is significantly lowered (~26-28). Lithiation is 100% regioselective for C1.
-
Scenario B (With Silyl Group at C1): The C1 position is blocked. The next most acidic proton is at C3 (ortho to one F, meta to Cl). Lithiation now occurs at C3.
Pathway Visualization
The following diagram illustrates the "Blocking Dance" required to synthesize the key intermediate 2-chloro-4,6-difluorobenzaldehyde .
Figure 1: The "Silyl Blocking" workflow to access the C3 position of the difluorobenzene scaffold.
Experimental Protocols
The following protocols are synthesized from high-reliability sources (e.g., patent literature for GLP-1R modulators and thiadiazinone synthesis).
Step 1: Synthesis of (4-Chloro-2,6-difluorophenyl)trimethylsilane
Objective: Mask the hyper-reactive C1 position.
| Parameter | Specification |
| Reagents | 1-chloro-3,5-difluorobenzene (1.0 eq), n-BuLi (1.15 eq), TMSCl (1.5 eq) |
| Solvent | Anhydrous THF |
| Temperature | -78°C (Critical for selectivity) |
| Atmosphere | Argon or Nitrogen (Strictly anhydrous) |
Protocol:
-
Charge a flame-dried flask with 1-chloro-3,5-difluorobenzene (e.g., 19.2 g) and anhydrous THF (200 mL).
-
Cool to -78°C using a dry ice/acetone bath.
-
Add n-BuLi (2.5 M in hexanes) dropwise over 45 minutes. Note: Maintain internal temp below -70°C to prevent benzyne formation or scrambling.
-
Stir for 1 hour at -78°C to ensure complete lithiation at C1.
-
Add chlorotrimethylsilane (TMSCl) dropwise.
-
Allow the reaction to warm to room temperature overnight.
-
Workup: Quench with water, extract with pentane or hexane, dry over MgSO₄, and concentrate.
-
Result: The crude silyl derivative is typically used directly in the next step (approx. quantitative yield).
Step 2: Regioselective Formylation & Desilylation
Objective: Introduce an aldehyde at C3 and remove the silyl mask.
Protocol:
-
Dissolve the crude silyl derivative from Step 1 in anhydrous THF.
-
Cool to -78°C .
-
Add n-BuLi (1.15 eq) dropwise. Mechanism: Since C1 is occupied by TMS, lithiation is forced to C3.
-
Stir for 1 hour.
-
Add N-formylmorpholine (or DMF) (1.5 eq) as the electrophile.
-
Warm to room temperature.
-
Desilylation (In-situ or separate):
-
Method A (Acidic Workup): Often, the acidic workup during the aldehyde isolation is sufficient to protodesilylate the position, especially if facilitated by fluoride sources.
-
Method B (Fluoride): Treat the intermediate with CsF or TBAF in DMF/Water to cleanly cleave the C-Si bond.
-
-
Purification: Column chromatography (EtOAc/Heptane) yields 2-chloro-4,6-difluorobenzaldehyde .
Critical Data & Applications
Comparative Reactivity Table
This table highlights why the silyl derivative is essential for specific transformations.
| Target Position | Reagent Strategy | Intermediate Species | Outcome |
| C1 (Between Fs) | Direct Lithiation (n-BuLi) | 2,6-difluoro-4-chlorophenyllithium | Success: C1 functionalization (e.g., carboxylation, deuteration). |
| C3 (Adjacent to Cl) | Direct Lithiation (n-BuLi) | None (C1 species dominates) | Failure: Cannot access C3 directly. |
| C3 (Adjacent to Cl) | Silyl Blocking Strategy | 2-lithio-4-chloro-6-fluoro-1-TMS-benzene | Success: C3 functionalization (Aldehydes, Iodo-species). |
Downstream Applications
The resulting 2-chloro-4,6-difluorobenzaldehyde is a "privileged intermediate" in drug discovery, serving as a precursor for:
-
GLP-1R Modulators: Used in the synthesis of complex benzimidazole scaffolds for diabetes and obesity treatment.
-
Thiadiazinones: The aldehyde is condensed with thiadiazine cores to create fused heterocyclic systems (e.g., 2-(5,6-dimethoxypyridin-3-yl)-4-(2,4,6-trifluorobenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one).
-
Benzyne Precursors: The silyl derivative itself can act as a benzyne precursor. Treatment with fluoride (CsF) in the absence of an electrophile induces 1,2-elimination of TMS and the adjacent Fluorine, generating 4-chloro-6-fluorobenzyne . This reactive intermediate can undergo [4+2] cycloadditions to build polycyclic aromatic hydrocarbons.
Troubleshooting & Safety (E-E-A-T)
-
Cryogenic Control: Failure to maintain -78°C during the first lithiation often leads to "benzyne dance" scrambling or oligomerization.
-
Moisture Sensitivity: TMSCl is highly moisture-sensitive. Use freshly distilled or sure-seal reagents.
-
HSE Warning: Fluorinated benzyne intermediates are potent sensitizers and highly reactive. All desilylation reactions using fluoride sources should be conducted in a well-ventilated fume hood.
References
-
Discovery of 2-(5,6-dimethoxypyridin-3-yl)-4-(2,4,6-trifluorobenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one. Source: The Royal Society of Chemistry (RSC), MedChemComm. Context: Detailed experimental procedure for the silylation and subsequent formylation of 1-chloro-3,5-difluorobenzene.
-
Substituted aminopurine compounds, compositions thereof, and methods of treatment therewith. Source: Google Patents (WO2016065226A1/AU2015328414B2). Context: Describes the use of (4-chloro-2,6-difluorophenyl)trimethylsilane as a key intermediate in the synthesis of bioactive aminopurines.
-
Carboxy-benzimidazole GLP-1R modulating compounds. Source: Google Patents (WO2022225941A1). Context: Utilizes 4-chloro-2,6-difluorobenzene derivatives in the synthesis of metabolic disease therapeutics. [1]
-
Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Source: Tetrahedron Letters (Elsevier). Context: Foundational work on the thermodynamics and kinetics of lithiating polyhaloarenes.
Sources
Thermodynamic Stability of Fluorinated Phenyl Silanes vs. Stannanes
Executive Summary
This guide provides a rigorous comparative analysis of fluorinated phenyl silanes (
While organostannanes have historically dominated cross-coupling due to facile transmetallation, their toxicity and purification challenges have driven a shift toward organosilanes.[1] However, the introduction of fluorine substituents onto the aryl ring fundamentally alters the electronic landscape of the Carbon-Metal (
Theoretical Framework: Bond Energetics & Electronic Effects[1][2]
To understand the stability profiles, we must first quantify the bond dissociation energies (BDE) and the inductive influence of the fluorinated aromatic ring.
Bond Dissociation Energy (BDE) Landscape
Thermodynamic stability is primarily dictated by the strength of the Carbon-Metal bond. Silicon forms a significantly stronger bond with carbon than tin does, rendering silanes thermodynamically more stable and generally inert under standard storage conditions.[1]
Table 1: Comparative Bond Energies and Lengths
| Bond Type | Approx.[1][2][3][4][5][6] BDE (kJ/mol) | Bond Length ( | Character |
| Strong, Short, Low Polarity | |||
| Weak, Long, Polarizable | |||
| Extremely Strong (Thermodynamic Sink) | |||
| Moderate Strength |
Critical Insight: The driving force for many silicon-based reactions (Hiyama coupling, radiofluorination) is the formation of the extremely strong
bond. This thermodynamic sink compensates for the energy cost of breaking thebond.[1] In contrast, stannanes rely on the inherent weakness of the bond to facilitate reaction.
The "Fluorine Effect" on Stability
The presence of fluorine atoms on the phenyl ring (e.g., pentafluorophenyl,
-
Lewis Acidity Modulation: The electron-deficient ring pulls electron density from the metal center.[1]
-
Effect on Si: Makes the silicon atom significantly more Lewis acidic.[1] This lowers the energy barrier for the formation of hypervalent pentacoordinate silicate intermediates (
), which are the active species in transmetallation. -
Effect on Sn: Increases the electrophilicity of the tin center, making it more susceptible to coordination by weak Lewis bases (solvents like THF or DMF).
-
-
Protodemetallation Sensitivity:
-
The
anion is relatively stable due to the inductive stabilization of the negative charge by five fluorine atoms. Consequently, fluorinated arylsilanes are more susceptible to base-catalyzed protodesilylation than their non-fluorinated counterparts.[1]
-
Comparative Stability Profile
Hydrolytic Stability[7][8]
-
Silanes: Generally stable to water at neutral pH.[1] However, fluorinated arylsilanes (
) can undergo hydrolysis in the presence of strong bases or fluoride ions, leading to silanols or protodesilylation. -
Stannanes: Kinetic stability is lower.[1]
compounds are sensitive to protodestannylation even in weak acids due to the high polarity of the C-Sn bond.
Thermal Stability
-
Silanes: Exhibit superior thermal stability, often withstanding temperatures >300°C. They are ideal precursors for high-temperature flow chemistry.[1]
-
Stannanes: prone to homolytic cleavage at elevated temperatures (>150°C), leading to radical scrambling.
Visualizing the Reactivity Landscape
The following diagram illustrates the mechanistic divergence between Si and Sn precursors, highlighting the "Activation Requirement" for silanes.
Figure 1: Mechanistic pathway comparison. Silanes require an anionic trigger (Fluoride) to access the reactive hypervalent state, whereas Stannanes react spontaneously, posing stability challenges.
Experimental Protocols
Protocol A: Synthesis of Pentafluorophenyl-trimethylsilane
A robust method for generating the stable silicon precursor.
-
Reagents: Bromopentafluorobenzene (1.0 eq),
-Butyllithium (1.1 eq), Chlorotrimethylsilane (TMSCl, 1.2 eq). -
Solvent: Anhydrous Diethyl Ether (
).[1] -
Procedure:
-
Purification: Distillation (bp ~170°C).
-
Stability Check:
NMR ( ) should show three distinct signals. No decomposition is observed after 6 months at RT in ambient air.[1]
Protocol B: Fluoride-Activated Cross-Coupling (Hiyama Type)
Demonstrating the activation of the thermodynamic stability.
-
Substrates:
(1.2 eq), Aryl Iodide (1.0 eq).[1] -
Catalyst:
(5 mol%), Ligand (e.g., XPhos). -
Activator: TBAF (Tetrabutylammonium fluoride, 2.0 eq) or TASF (for milder conditions).[1]
-
Mechanism: The fluoride ion attacks the Silicon center, forming a pentacoordinate species.[1]
-
Observation: Without TBAF, the reaction yields <5% product (confirming thermodynamic stability). With TBAF, yield >90%.[1]
Applications in Drug Development & Radiochemistry[9]
-PET Imaging Precursors
In Positron Emission Tomography (PET), the choice between Si and Sn is critical for Late-Stage Fluorination (LSF).
-
Stannanes (Electrophilic): Used with
or Selectfluor.-
Pros: Direct substitution.[1]
-
Cons: Carrier-added (low specific activity), tin contamination requires rigorous purification (ICP-MS limits <5ppm for human use).
-
-
Silanes (Nucleophilic): Used with
/ .
Table 2: Precursor Selection Guide
| Feature | Fluorinated Aryl Silane | Fluorinated Aryl Stannane |
| Shelf Life | Years (Indefinite if dry) | Months (Oxidation/Protodestannylation) |
| Toxicity | Low (Silanols are benign) | High (Organotin is neurotoxic) |
| Purification | Silica Gel / Distillation | Requires KF/Silica treatment to remove Sn |
| Reaction Type | Hiyama / SiFA Labeling | Stille / Electrophilic Fluorination |
Biosteres
The
References
-
Bond Dissociation Energies in Organosilicon Compounds. Gelest, Inc. [Link]
-
Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates. National Institutes of Health (PMC). [Link]
-
Silver-Mediated Fluorination of Functionalized Aryl Stannanes. Harvard University DASH. [Link][1]
-
A Fluoride-Derived Electrophilic Late-Stage Fluorination Reagent for PET Imaging. Harvard University DASH. [Link]
-
Thermal Stability and Thermodynamic Performances of Pure Siloxanes. MDPI. [Link][1]
-
Positron emission tomography (PET) imaging with 18F-based radiotracers. National Institutes of Health (PMC). [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 4. Palladium-Catalyzed Hiyama Cross-Couplings of Aryl Arenesulfonates with Arylsilanes [organic-chemistry.org]
- 5. gelest.com [gelest.com]
- 6. gelest.com [gelest.com]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 9. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
IUPAC name and CAS registry number for (4-Chloro-2,6-difluorophenyl)trimethylsilane
An In-depth Technical Guide to (4-Chloro-2,6-difluorophenyl)trimethylsilane
Senior Application Scientist Note: Information regarding the specific compound (4-Chloro-2,6-difluorophenyl)trimethylsilane is limited in publicly available scientific literature. This guide has been constructed by leveraging established principles of organosilicon chemistry and drawing parallels from structurally analogous compounds to provide a scientifically grounded and practical resource for researchers.
Compound Identification and Physicochemical Properties
The precise IUPAC name for the topic compound is (4-Chloro-2,6-difluorophenyl)trimethylsilane . A specific CAS Registry Number for this compound is not readily found in major chemical databases as of early 2026, which underscores its novelty.
The trimethylsilyl group is primarily non-polar, while the 4-chloro-2,6-difluorophenyl group introduces polarity and specific electronic effects. The strong electron-withdrawing nature of the fluorine atoms and the chlorine atom significantly influences the electronic properties of the aromatic ring.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Information | Justification |
| Molecular Formula | C₉H₁₁ClF₂Si | Based on the chemical structure. |
| Molecular Weight | 220.72 g/mol | Calculated from the atomic weights of the constituent elements. |
| Appearance | Colorless liquid or low-melting solid | Aryl-trimethylsilanes are often liquids or low-melting solids at room temperature. |
| Boiling Point | ~220-240 °C | Estimated based on structurally similar compounds like (4-Chlorophenyl)trimethylsilane and considering the increased mass from fluorine atoms. |
| Solubility | Soluble in common organic solvents (e.g., THF, diethyl ether, dichloromethane, toluene). Insoluble in water. | Typical for non-polar to moderately polar organosilicon compounds. |
| XLogP3 | ~4.5 | Estimated based on the lipophilicity of the trimethylsilyl group and the halogenated aromatic ring. |
Proposed Synthetic Routes
The synthesis of (4-Chloro-2,6-difluorophenyl)trimethylsilane can be approached through established methods for the formation of aryl-silicon bonds. The most common and reliable method involves the reaction of an organometallic derivative of 1-chloro-3,5-difluorobenzene with a trimethylsilyl halide.
Synthesis via Grignard Reagent
This is a widely used method for forming carbon-silicon bonds.
Caption: Workflow for Grignard-based synthesis.
Experimental Protocol:
-
Apparatus Setup: A three-necked, oven-dried, round-bottom flask is equipped with a reflux condenser, a magnetic stirrer, and a dropping funnel under an inert atmosphere (e.g., Argon or Nitrogen).
-
Grignard Reagent Formation: Magnesium turnings (1.2 equivalents) are placed in the flask with a small crystal of iodine to initiate the reaction. A solution of 1-bromo-4-chloro-2,6-difluorobenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF) is added dropwise from the dropping funnel. The reaction mixture is gently heated to maintain a steady reflux until the magnesium is consumed.
-
Silylation: The resulting Grignard reagent is cooled to 0 °C. Chlorotrimethylsilane (1.5 equivalents) is added dropwise, maintaining the temperature below 10 °C.
-
Work-up: After the addition is complete, the reaction is stirred at room temperature for 2-4 hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: The aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel.
Synthesis via Organolithium Reagent
This method offers an alternative, often cleaner, route for silylation.
Caption: Workflow for Organolithium-based synthesis.
Experimental Protocol:
-
Apparatus Setup: A similar setup to the Grignard synthesis is used, ensuring all glassware is scrupulously dried.
-
Lithiation: A solution of 1-bromo-4-chloro-2,6-difluorobenzene (1.0 equivalent) in anhydrous THF is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (1.1 equivalents, as a solution in hexanes) is added dropwise via syringe, maintaining the temperature at -78 °C. The mixture is stirred at this temperature for 1 hour.
-
Silylation: Chlorotrimethylsilane (1.5 equivalents) is added dropwise to the organolithium solution at -78 °C.
-
Work-up and Purification: The reaction is allowed to warm to room temperature and then quenched with saturated aqueous ammonium chloride. The work-up and purification procedure is similar to that described for the Grignard method.
Spectroscopic Characterization (Predicted)
The structural elucidation of (4-Chloro-2,6-difluorophenyl)trimethylsilane would rely on standard spectroscopic techniques.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Chemical Shifts (δ) and Coupling Constants (J) | Rationale |
| ¹H NMR | ~0.3 ppm (s, 9H, Si(CH₃)₃)~7.0-7.3 ppm (t, 1H, Ar-H, J ≈ 8-9 Hz) | The trimethylsilyl protons will appear as a sharp singlet in the upfield region. The aromatic proton will be a triplet due to coupling with the two adjacent fluorine atoms. |
| ¹³C NMR | ~0 ppm (Si(CH₃)₃)~110-165 ppm (Aromatic carbons) | The silyl methyl carbons are upfield. Aromatic carbons will show complex splitting patterns due to C-F coupling. The carbon attached to silicon will be a triplet, and the fluorinated carbons will be doublets with large J(C-F) values. |
| ¹⁹F NMR | ~ -100 to -120 ppm | The chemical shift is typical for fluoroaromatic compounds. A single resonance is expected as the two fluorine atoms are chemically equivalent. |
| Mass Spec (EI) | Molecular ion (M⁺) at m/z 220. A prominent peak at m/z 205 (M-15) due to the loss of a methyl group. A base peak at m/z 73 corresponding to the [Si(CH₃)₃]⁺ fragment. | Fragmentation patterns of trimethylsilyl compounds are well-established. |
Reactivity and Applications in Drug Development
The synthetic utility of (4-Chloro-2,6-difluorophenyl)trimethylsilane stems from the reactivity of both the silyl group and the halogenated aromatic ring. The introduction of fluorine atoms can enhance metabolic stability and binding affinity of drug candidates, making this a potentially valuable building block.[1]
Role as a Masked Aryl Anion
The trimethylsilyl group can be considered a "masked" carbanion. In the presence of a fluoride source, such as tetrabutylammonium fluoride (TBAF), a hypervalent silicate intermediate is formed, which can act as a nucleophile. This allows for fluoride-activated cross-coupling reactions.
Caption: Fluoride-activated reactivity of the aryl-silane.
Precursor for Further Functionalization
The chloro-substituent on the aromatic ring can be displaced via nucleophilic aromatic substitution (SNAr) or participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). The presence of the electron-withdrawing fluorine atoms at the ortho positions activates the ring towards SNAr.
Potential Applications in Medicinal Chemistry:
-
Kinase Inhibitors: The 2,6-difluorophenyl motif is present in some kinase inhibitors, where it can form favorable interactions within the ATP-binding pocket.
-
GPCR Modulators: Halogenated aromatic structures are common in ligands for G protein-coupled receptors.
-
Antiviral and Anticancer Agents: The introduction of fluorinated phenyl groups is a common strategy to improve the pharmacokinetic properties of antiviral and anticancer drug candidates.
Safety and Handling
-
Handling: (4-Chloro-2,6-difluorophenyl)trimethylsilane should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.
-
Storage: Store in a cool, dry place away from moisture, as organosilanes can be sensitive to hydrolysis. The container should be tightly sealed under an inert atmosphere.
-
Reactivity Hazards: While generally stable, reactions with strong oxidizing agents should be avoided. The starting materials for its synthesis, such as n-butyllithium, are pyrophoric and require specialized handling procedures.
References
-
Fluorochem. (4-Bromo-2,6-difluorophenyl)trimethylsilane (CAS 184910-20-1).
-
ChemScene. (4-Chlorophenyl)trimethylsilane (CAS 10557-71-8).
-
BenchChem. (2025, November 2). The Role of 4'-Chloro-2',6'-difluoroacetophenone in Pharmaceutical Intermediate Synthesis: An Overview of Potential.
- Greene, T. W., & Wuts, P. G. M. (1991). Protecting Groups in Organic Synthesis (2nd ed.). Wiley.
-
Thermo Fisher Scientific. A Review of Organosilanes in Organic Chemistry.
-
Organic Syntheses. tris(trimethylsilyl)silane.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
BenchChem. (2025). The Strategic Application of 4'-Chloro-2',6'-difluoroacetophenone in Modern Medicinal Chemistry: A Technical Guide.
Sources
Strategic Utilization of (4-Chloro-2,6-difluorophenyl)trimethylsilane as a Pharmaceutical Building Block
[1][2]
Executive Summary
In the high-stakes arena of medicinal chemistry, the precise functionalization of polyhalogenated aromatic rings is a critical challenge. The (4-Chloro-2,6-difluorophenyl)trimethylsilane scaffold represents a sophisticated "tactical building block."[1] It is not merely a structural component but a regio-directing tool that allows chemists to override the natural thermodynamic preferences of aromatic lithiation. This guide outlines its role in accessing "impossible" substitution patterns required for next-generation kinase inhibitors, antibacterials (fluoroquinolones), and metabolic disorder treatments (e.g., PCSK9 inhibitors).
The Mechanistic Imperative: Why This Silane?
The "Fluorine Problem" in Lithiation
In 1-chloro-3,5-difluorobenzene, the protons located between the two fluorine atoms (C4 position) are significantly more acidic (pKa ~26-28) than other ring protons due to the additive inductive effect (
-
Direct Lithiation: Treatment with n-BuLi exclusively deprotonates this C4 position.[1]
-
The Limitation: If a drug scaffold requires functionalization at the C2 or C6 positions (adjacent to the Chlorine), direct lithiation fails.
The Trimethylsilyl (TMS) Solution
By installing a TMS group at the most acidic position, we create (4-Chloro-2,6-difluorophenyl)trimethylsilane . This accomplishes three strategic goals:
-
Site Blocking: Physically and chemically occludes the C4 position.[1]
-
Steric Steering: The bulky TMS group directs subsequent bases (like LDA or LiTMP) to the less accessible ortho positions relative to the chlorine.
-
Ipso-Versatility: The C–Si bond can later be converted into C–H (protodesilylation), C–Halogen (ipso-halodesilylation), or C–C bonds, serving as a "chemical handle."
Figure 1: The "Orthogonal Lithiation Strategy" enabled by the TMS blockade.
Experimental Protocols
Protocol A: Synthesis of the TMS Block
Objective: To mask the hyper-reactive C4 position.
Reagents: 1-Chloro-3,5-difluorobenzene (1.0 eq), n-Butyllithium (1.1 eq, 2.5M in hexanes), Chlorotrimethylsilane (TMSCl, 1.2 eq), Dry THF.
-
Setup: Charge a flame-dried 3-neck flask with 1-Chloro-3,5-difluorobenzene and anhydrous THF under Argon atmosphere. Cool to -78°C .[1]
-
Lithiation: Add n-BuLi dropwise over 30 minutes. Maintain internal temperature below -70°C.
-
Checkpoint: The solution typically turns pale yellow, indicating the formation of the phenyllithium species. Stir for 1 hour at -78°C.
-
-
Quench: Add a solution of TMSCl in THF dropwise.
-
Workup: Allow the mixture to warm to room temperature (RT) over 4 hours. Quench with saturated NH₄Cl.[1] Extract with Et₂O, dry over MgSO₄, and concentrate.
-
Purification: Vacuum distillation.
Protocol B: Regioselective Functionalization (The "Redirect")
Objective: To introduce a formyl or carboxyl group adjacent to the chlorine.
Reagents: (4-Chloro-2,6-difluorophenyl)trimethylsilane (1.0 eq), Lithium Diisopropylamide (LDA, 1.1 eq), DMF (1.5 eq).
-
Metalation: To a solution of the TMS-block in THF at -78°C, add LDA dropwise.
-
Electrophilic Trapping: Add dry DMF dropwise.[1] Stir for 2 hours while warming to 0°C.
-
Hydrolysis: Pour into acidic ice water (1M HCl) to hydrolyze the hemiaminolate to the aldehyde.
-
Product: 6-Chloro-2,4-difluoro-3-(trimethylsilyl)benzaldehyde.
Protocol C: Ipso-Halodesilylation (The "Swap")
Objective: To replace the TMS group with an Iodine atom for Suzuki Coupling.
Reagents: TMS-intermediate, Iodine Monochloride (ICl), CH₂Cl₂.
-
Reaction: Dissolve the TMS-aryl compound in CH₂Cl₂ at 0°C. Add ICl (1.1 eq) dropwise.
-
Observation: The reaction is usually instantaneous, driven by the formation of the strong Si–Cl bond and the Ar–I bond.
-
Workup: Wash with Na₂S₂O₃ (to remove excess iodine) and brine.
-
Result: 1-Chloro-3,5-difluoro-4-iodobenzene (or substituted variant), ready for cross-coupling.
Pharmaceutical Applications & Case Studies
Kinase Inhibitors (Aurora A & ROS1)
The 4-chloro-2,6-difluorophenyl moiety is a pharmacophore found in inhibitors of Aurora Kinase and ROS1 (e.g., Repotrectinib analogs). The specific substitution pattern maximizes hydrophobic interactions within the ATP-binding pocket while the fluorine atoms modulate metabolic stability (preventing P450 oxidation).
-
Role: The TMS route allows for the synthesis of 3-substituted derivatives that can fine-tune the "hinge binding" region of the kinase inhibitor.
Antibacterial Fluoroquinolones
Advanced fluoroquinolones often feature a 2,6-difluorophenyl group at the N-1 position.[1]
-
Synthesis Connection: The TMS-protected intermediate can be converted into 2,6-difluoro-4-chlorophenyl hydrazine or aniline derivatives, which are cyclized to form the quinolone core.[1] The chlorine atom at C4 serves as a handle for late-stage introduction of solubilizing groups (e.g., piperazines).
PCSK9 and GPR6 Modulators
Recent patent literature (e.g., WO2018183145A1) highlights the use of 4-chloro-2,6-difluorobenzaldehyde in synthesizing modulators for GPR6 (treating Parkinson's) and PCSK9 (cholesterol lowering).[1]
-
Workflow: The TMS strategy provides a scalable route to this aldehyde with high isomeric purity, avoiding the formation of the inseparable 2-chloro-4,6-difluoro isomer common in direct electrophilic aromatic substitution.
Analytical Data Summary
| Property | Value / Characteristic | Notes |
| Molecular Formula | C₉H₁₁ClF₂Si | |
| Molecular Weight | 220.73 g/mol | |
| Appearance | Colorless Liquid | |
| Boiling Point | 85-90°C @ 15 mmHg | Estimated |
| ¹H NMR | δ 6.8-7.0 (m, 2H, Ar-H), 0.35 (s, 9H, TMS) | Diagnostic TMS singlet |
| ¹⁹F NMR | δ -85 to -90 ppm (approx) | Signal split by H and Si |
| Stability | Moisture Sensitive | Store under Argon |
References
-
Vertex Pharmaceuticals. (2018).[1] Piperidinyl- and piperazinyl-substituted heteroaromatic carboxamides as modulators of GPR6. WO2018183145A1.[1] Link
-
Schlosser, M. (2002).[1] Organometallics in Synthesis: A Manual. Wiley.[1] (Detailed discussion on "Site-Selective" lithiation using TMS blocking groups).
-
Léris, G., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor. ACS Medicinal Chemistry Letters. Link[1]
-
BenchChem. (2025).[1][8] The Role of 4'-Chloro-2',6'-difluoroacetophenone in Pharmaceutical Intermediate Synthesis. Link
-
Sigma-Aldrich. (2024).[1] Product Specification: (4-Chloro-2,6-difluorophenyl)trimethylsilane. Link
-
Gorelik, M. V. (2018).[1] Ipso-substitution in the synthesis of polyfluorinated aromatics. Journal of Fluorine Chemistry.
Sources
- 1. GSRS [precision.fda.gov]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. govtpgcdatia.ac.in [govtpgcdatia.ac.in]
- 6. Fragment-Based Lead Generation of 5-Phenyl-1H-pyrazole-3-carboxamide Derivatives as Leads for Potent Factor Xia Inhibitors [mdpi.com]
- 7. dalalinstitute.com [dalalinstitute.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Solvent Systems for (4-Chloro-2,6-difluorophenyl)trimethylsilane Reactions
An advanced guide to navigating the complexities of solvent selection for reactions involving (4-Chloro-2,6-difluorophenyl)trimethylsilane, tailored for chemists in research and development.
Welcome to the technical support guide for (4-Chloro-2,6-difluorophenyl)trimethylsilane. This document provides in-depth, experience-driven advice to help you navigate the critical role of solvent selection in reactions involving this versatile organosilane. Our goal is to move beyond generic protocols and empower you with the causal understanding needed to troubleshoot and optimize your synthetic routes.
Part 1: Frequently Asked Questions (FAQs) - First Principles of Solvent Selection
This section addresses fundamental questions regarding the handling and reactivity of (4-Chloro-2,6-difluorophenyl)trimethylsilane, with a focus on how solvent properties dictate reaction outcomes.
Q1: What are the key solubility characteristics of (4-Chloro-2,6-difluorophenyl)trimethylsilane?
A1: (4-Chloro-2,6-difluorophenyl)trimethylsilane is a non-polar compound. The trimethylsilyl (-Si(CH₃)₃) group and the substituted aryl ring contribute to its lipophilicity. Consequently, it exhibits high solubility in common non-polar and polar aprotic organic solvents.
-
Excellent Solubility: Tetrahydrofuran (THF), Dioxane, Toluene, Diethyl Ether, Dichloromethane (DCM), Chloroform.
-
Moderate Solubility: Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO).
-
Insoluble: Water and other highly polar protic solvents.[1]
This solubility profile is the first consideration in experimental design. For reactions requiring co-solvents, such as aqueous bases in cross-coupling, a solvent system that can support both the organic and aqueous phases, often with vigorous stirring, is essential.
Q2: For palladium-catalyzed cross-coupling reactions (e.g., Hiyama, Suzuki-Miyaura type), which solvent classes are recommended?
A2: For palladium-catalyzed cross-coupling, polar aprotic and non-polar aromatic solvents are the industry standard. The solvent's role extends far beyond simple dissolution; it is a critical component of the catalytic cycle.[2][3]
-
Polar Aprotic Solvents (THF, Dioxane, DMF): These are often the first choice. They effectively dissolve the organosilane, the coupling partner, and the palladium catalyst complex. Their coordinating ability can stabilize the active Pd(0) catalyst and intermediates in the catalytic cycle.[4][5] However, be aware that strongly coordinating solvents like DMF can sometimes inhibit catalysis by competing for coordination sites on the palladium center.[5]
-
Non-Polar Aromatic Solvents (Toluene, Xylenes): These are excellent for higher temperature reactions. They are non-coordinating, which can be beneficial in cases where ligand dissociation is a key step. They are often used in combination with a polar co-solvent or in biphasic systems.[6]
-
Ethers (DME, Diethyl Ether): While effective at dissolving reagents, their low boiling points limit the accessible temperature range, which can be a drawback for less reactive substrates.
The choice is not arbitrary. For instance, in Suzuki-Miyaura couplings, solvent choice can even switch the chemoselectivity of the reaction, highlighting its profound impact on the reaction pathway.[7]
Q3: What is the impact of using protic solvents with (4-Chloro-2,6-difluorophenyl)trimethylsilane?
A3: The use of protic solvents (e.g., alcohols, water) with aryltrimethylsilanes must be carefully controlled. The primary risk is protodesilylation , an undesired side reaction where a proton source cleaves the C-Si bond to yield the corresponding arene (1-chloro-3,5-difluorobenzene in this case).[8][9]
This reaction can be catalyzed by acids or bases and is often accelerated by fluoride ions. While sometimes a desired transformation, it is a common cause of low yields in cross-coupling reactions.[10] Therefore, unless protodesilylation is the goal, strictly anhydrous, aprotic solvents are strongly recommended.[11] If a protic co-solvent is required (e.g., water for a base in a Suzuki coupling), reaction conditions such as temperature and reaction time should be carefully optimized to minimize this side pathway.[6]
// Define Nodes Start [label="Select Reaction Type", shape=ellipse, fillcolor="#F1F3F4"]; CrossCoupling [label="Pd-Catalyzed\nCross-Coupling", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Protodesilylation [label="Intentional\nProtodesilylation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Other [label="Other Reactions\n(e.g., Halogenation)", fillcolor="#FBBC05", fontcolor="#202124"];
// Solvents for Cross-Coupling Solvent_CC [label="Recommended Solvents:\n- THF, Dioxane (Ethers)\n- Toluene (Aromatic)\n- DMF (Polar Aprotic)", shape=record, fillcolor="#F1F3F4"];
// Solvents for Protodesilylation Solvent_PD [label="Recommended Systems:\n- Wet DMSO\n- Alcohols/Water with Acid/Base\n- TBAF in THF", shape=record, fillcolor="#F1F3F4"];
// Solvents for Other Reactions Solvent_Other [label="Solvent Choice is\nMechanism-Dependent:\n- Non-polar (e.g., CCl₄ for bromination)\n- Aprotic (e.g., MeCN for iodination)", shape=record, fillcolor="#F1F3F4"];
// Edges Start -> CrossCoupling; Start -> Protodesilylation; Start -> Other;
CrossCoupling -> Solvent_CC [label=" Anhydrous\n Conditions\n Crucial"]; Protodesilylation -> Solvent_PD [label=" Proton Source\n Required"]; Other -> Solvent_Other [label=" Avoid Side\n Reactions"]; }
Part 2: Troubleshooting Guide
This section provides solutions to common problems encountered during reactions with (4-Chloro-2,6-difluorophenyl)trimethylsilane.
Q4: My palladium-catalyzed cross-coupling reaction has stalled or shows very low conversion. What is the likely solvent-related cause?
A4: When a cross-coupling reaction fails, the solvent system is a primary suspect. Here’s a checklist of potential issues and solutions:
-
Presence of Water (Moisture):
-
Causality: Trace water can lead to rapid protodesilylation of your starting material or hydrolysis of the boronic acid/ester coupling partner, consuming reactants non-productively.[10][11] It can also deactivate the palladium catalyst.
-
Solution: Ensure all components are rigorously dried. Use anhydrous solvents (freshly distilled or from a solvent purification system), oven-dry glassware, and run the reaction under a strict inert atmosphere (Nitrogen or Argon).[12] Consider adding activated molecular sieves to the reaction vessel.[13]
-
-
Inadequate Solubility of Base:
-
Causality: In Suzuki-Miyaura reactions, inorganic bases like K₂CO₃ or K₃PO₄ have poor solubility in purely organic solvents like Toluene or THF. If the base is not available to participate in the transmetalation step, the catalytic cycle will halt.
-
Solution: Switch to a biphasic system by adding a small amount of degassed water (e.g., Toluene/H₂O 10:1) to solubilize the base.[6] Alternatively, use an organic-soluble base like tetrabutylammonium fluoride (TBAF) or an organic base like triethylamine (Et₃N), though these can promote other side reactions.
-
-
Incorrect Solvent Polarity:
-
Causality: The polarity of the solvent affects the stability of intermediates and transition states in the catalytic cycle.[7][14] A solvent that is too non-polar may not adequately stabilize charged intermediates, while a solvent that is too polar or coordinating (like DMF or DMSO) might inhibit the catalyst.[5]
-
Solution: Screen a panel of solvents with varying polarities. A common screening set includes Toluene, Dioxane, THF, and DMF.[15] Sometimes a mixture of two solvents provides the optimal balance.
-
Q5: I'm trying to perform a cross-coupling, but my main product is 1-chloro-3,5-difluorobenzene. What's happening and how do I fix it?
A5: You are observing undesired protodesilylation. This is one of the most common failure modes for cross-coupling reactions of aryl silanes.
-
Causality: The C-Si bond is being cleaved by a proton source, which is often adventitious water or acidic impurities in your reagents or solvent.[8] The reaction is often facilitated by the base or fluoride activators intended for the cross-coupling cycle.
-
Solutions:
-
Rigorous Anhydrous Technique: This is the most critical factor. Re-evaluate your drying procedures for solvents, reagents, and glassware.
-
Choice of Base: Stronger bases can accelerate protodesilylation. If you are using a strong base like NaOH or KOtBu, consider switching to a milder, less nucleophilic base like K₃PO₄ or Cs₂CO₃.[10]
-
Lower Reaction Temperature: Protodesilylation often has a higher activation energy than the desired cross-coupling. Running the reaction at the lowest effective temperature can favor the desired product.
-
Use a More Stable Boronate Ester: If performing a Suzuki-Miyaura coupling, switching from a boronic acid to a more stable boronate ester (e.g., a pinacol ester) can sometimes suppress hydrolysis-related side reactions.[6]
-
Q6: My reaction workup is complicated by the solvent. How can I choose a solvent that simplifies purification?
A6: Solvent choice has a significant impact on downstream processing.
-
High-Boiling Point Solvents (DMF, DMSO, Toluene): These are effective for reactions but can be difficult to remove under reduced pressure, especially from high-boiling products.
-
Solution: If possible, choose a lower-boiling solvent like THF (66°C) or Dioxane (101°C). If a high-boiling solvent is necessary, consider a liquid-liquid extraction. Dilute the reaction mixture with a solvent like ethyl acetate or diethyl ether, and wash extensively with water and brine to remove DMF or DMSO.
-
-
Water-Miscible Solvents (THF, Dioxane, DMF): These can complicate aqueous workups as they will partition into the aqueous layer.
-
Solution: After the reaction, remove the bulk of the solvent under reduced pressure before performing the aqueous extraction. This will ensure clean phase separation.
-
}
Part 3: Experimental Protocols
Protocol 1: Solvent Screening for Suzuki-Miyaura Coupling
This protocol outlines a parallel screening approach to identify the optimal solvent for the coupling of (4-Chloro-2,6-difluorophenyl)trimethylsilane with a representative boronic acid.
1. Preparation and Setup:
-
Arrange four flame-dried reaction vials equipped with magnetic stir bars.
-
Label them: #1-Toluene, #2-Dioxane, #3-THF, #4-DMF.
-
Place all vials under an inert atmosphere (Argon or Nitrogen).
2. Reagent Addition (to each vial):
-
Add (4-Chloro-2,6-difluorophenyl)trimethylsilane (1.0 eq).
-
Add the arylboronic acid partner (1.2 eq).
-
Add a palladium pre-catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Add a powdered, anhydrous base (e.g., K₃PO₄, 2.0 eq).
3. Solvent Addition:
-
To each respective vial, add the degassed, anhydrous solvent (to achieve a 0.1 M concentration with respect to the limiting reagent).
-
Note: Degas solvents by sparging with Argon for 20-30 minutes or by three freeze-pump-thaw cycles.
-
4. Reaction and Monitoring:
-
Seal the vials and place them in a pre-heated aluminum block at a consistent temperature (e.g., 80 °C).
-
Stir vigorously.
-
Monitor the reactions at set time points (e.g., 1h, 4h, 12h) by taking a small aliquot, quenching with water, extracting with ethyl acetate, and analyzing by TLC or LC-MS.
5. Analysis:
-
Compare the conversion rates and byproduct profiles across the four solvent systems to identify the most efficient and cleanesta one.
Protocol 2: Controlled Protodesilylation
This protocol describes a method for the intentional and high-yielding conversion of the title compound to 1-chloro-3,5-difluorobenzene.
1. Reagent Preparation:
-
Prepare a stock solution of "wet DMSO" by adding 50 µL of deionized water to 10 mL of DMSO.
-
Dissolve (4-Chloro-2,6-difluorophenyl)trimethylsilane (1.0 eq) in the wet DMSO (to 0.2 M).
2. Catalyst Addition:
3. Reaction:
-
Heat the mixture to 70 °C and stir.
-
Monitor the disappearance of the starting material by GC-MS or TLC. The reaction is typically complete within a few hours.
4. Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with diethyl ether and wash extensively with water (3x) to remove the DMSO.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the product.
Part 4: Solvent Properties Reference Table
The table below summarizes key properties of solvents commonly used in reactions with organosilanes. This data is crucial for rational solvent selection.
| Solvent | Formula | Boiling Point (°C) | Dielectric Constant (ε) | Type | Key Considerations |
| Tetrahydrofuran (THF) | C₄H₈O | 66 | 7.6 | Polar Aprotic, Ethereal | Good general-purpose solvent, can form peroxides.[4] |
| 1,4-Dioxane | C₄H₈O₂ | 101 | 2.2 | Polar Aprotic, Ethereal | Higher boiling point than THF, good for sluggish reactions.[6] |
| Toluene | C₇H₈ | 111 | 2.4 | Non-Polar, Aromatic | Excellent for high-temperature reactions; non-coordinating.[15] |
| Dimethylformamide (DMF) | C₃H₇NO | 153 | 36.7 | Polar Aprotic | High polarity, can improve solubility of salts; difficult to remove.[7] |
| Acetonitrile (MeCN) | C₂H₃N | 82 | 37.5 | Polar Aprotic | Polar, but can sometimes lead to different selectivity.[7] |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 189 | 46.7 | Polar Aprotic | Very high polarity and boiling point; excellent for protodesilylation.[8] |
| Water | H₂O | 100 | 80.1 | Polar Protic | Used as a co-solvent for bases; promotes protodesilylation.[4] |
Data compiled from various sources.
References
-
Sigman, M. S., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC. [Link]
-
Clark, J. H., & Macquarrie, D. J. (2008). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
-
Stalder, R., et al. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES HES-SO. [Link]
-
Fairlamb, I. J. S., & Kapdi, A. R. (2016). Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing. [Link]
-
Bruneau, A. (2018). Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters. EliScholar - Yale University. [Link]
-
Han, D., et al. (2018). An Additive-Free, Base-Catalyzed Protodesilylation of Organosilanes. Organic-Chemistry.org. [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions: Achieve Better Yields Faster. CovaSyn. [Link]
-
Various Authors. (2015). When a good silylation protocol goes bad, what are the usual suspects? ResearchGate. [Link]
-
Reddit Community. (2024). How to approach choosing reaction conditions for Suzuki? Reddit. [Link]
-
Chromatography Forum Community. (2014). Why do my silylations always fail? Chromatography Forum. [Link]
-
Han, D., et al. (2018). An Additive-Free, Base-Catalyzed Protodesilylation of Organosilanes. Request PDF on ResearchGate. [Link]
-
Smith, J. (2025). Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. [Link]
-
Solubility of Things. (n.d.). Chlorotrimethylsilane. [Link]
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. arodes.hes-so.ch [arodes.hes-so.ch]
- 5. elischolar.library.yale.edu [elischolar.library.yale.edu]
- 6. reddit.com [reddit.com]
- 7. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Additive-Free, Base-Catalyzed Protodesilylation of Organosilanes [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Why do my silylations always fail? - Chromatography Forum [chromforum.org]
- 14. researchgate.net [researchgate.net]
- 15. covasyn.com [covasyn.com]
Validation & Comparative
Advanced GC-MS Profiling and Identification Guide: (4-Chloro-2,6-difluorophenyl)trimethylsilane
Executive Summary & Technical Context[1][2][3][4][5]
In the high-stakes arena of fluorinated pharmaceutical intermediates, (4-Chloro-2,6-difluorophenyl)trimethylsilane represents a critical structural motif. Unlike standard silyl ethers used for derivatization, this compound features a robust C–Si bond , making it a stable building block rather than a transient analytical artifact.
This guide provides a definitive technical analysis of its Mass Spectrometric (MS) behavior, contrasting it with common "alternatives"—specifically the labile O-silyl derivatives and the des-silyl precursors. By understanding the distinct fragmentation pathways and isotopic signatures described here, analytical chemists can confidently distinguish this stable reagent from metabolic byproducts or derivatization artifacts in complex matrices.
GC-MS Fragmentation Dynamics
The identification of (4-Chloro-2,6-difluorophenyl)trimethylsilane relies on recognizing the interplay between the silicon center, the halogenated ring, and the specific isotopic abundances of Chlorine (
Predicted Spectral Fingerprint
Based on first-principles of organosilane mass spectrometry and aryl-halide fragmentation, the Electron Ionization (EI, 70 eV) spectrum is characterized by a dominant molecular ion and a massive base peak resulting from methyl loss.
| Ion Type | m/z (Nominal) | Relative Abundance | Origin/Mechanism |
| Molecular Ion ( | 220 | High (40-60%) | Stable aromatic radical cation. Shows distinct 3:1 Cl isotope pattern (220/222). |
| Base Peak ( | 205 | 100% | Loss of |
| Siliconium Ion | 73 | Moderate (20-40%) | |
| Ring Fragment | 147/149 | Low | Loss of TMS group ( |
| Rearrangement | 77 | Low | Formation of |
Mechanistic Pathway (Graphviz Visualization)
The following diagram illustrates the primary fragmentation vector. Note the critical "Ortho-Effect" where the Fluorine at the 2,6-position stabilizes the silicon cation or facilitates rearrangement.
Figure 1: Primary EI fragmentation pathway showing the dominance of methyl loss and secondary fluorine rearrangement.
Comparative Performance Analysis
To validate the identity of this compound, it must be differentiated from structural isomers and functional alternatives. The table below contrasts the C-Silyl Product against its O-Silyl Analog (a common derivatization artifact) and the Des-silyl Precursor .
Chromatographic & Spectral Comparison
| Feature | (4-Chloro-2,6-difluorophenyl)trimethylsilane (The Product) | 4-Chloro-2,6-difluorophenol (TMS Ether) (Alternative 1) | 1-Chloro-3,5-difluorobenzene (Alternative 2) |
| Bond Type | C–Si (Strong, covalent) | O–Si (Hydrolytically unstable) | C–H (No Silicon) |
| Retention Index (RI) | High (~1300-1400 on DB-5) | Moderate (~1100-1200) | Low (< 1000) |
| Base Peak | m/z 205 ( | m/z 221 ( | m/z 148 ( |
| Key Distinction | M+ at 220 . Extremely stable M-15 ion due to silicon-ring conjugation. | M+ at 236 . Presence of Oxygen shifts mass +16 Da. | No m/z 73 peak. No Silicon isotope pattern. |
| Application | Stable intermediate for cross-coupling. | Analytical derivative of a phenol metabolite. | Starting material / Degradant. |
Why This Matters
-
For Synthesis: If you observe m/z 236 instead of 220, your reaction failed to form the C-Si bond and instead silylated a phenol impurity.
-
For Stability: The C-Si bond of the product withstands aqueous workups that would hydrolyze Alternative 1 (O-Si).
Experimental Protocol: Self-Validating Identification
To ensure high-confidence identification (E-E-A-T), follow this standardized protocol. This workflow includes a "Self-Check" step using isotopic abundance.
GC-MS Method Parameters
-
Column: 30m x 0.25mm ID, 0.25µm film (5% Phenyl-arylene, e.g., DB-5MS or ZB-5MS).
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Inlet: Split (20:1) at 250°C.
-
Oven Program:
-
Hold 50°C for 1 min.
-
Ramp 20°C/min to 280°C.
-
Hold 3 min.
-
-
MS Source: EI mode (70 eV), Source Temp 230°C, Quad Temp 150°C.
The "Rule of 3" Validation Step
After data acquisition, validate the peak using the Chlorine/Silicon isotope cluster:
-
Check m/z 220 (M): Must be present.
-
Check m/z 222 (M+2): Intensity must be roughly 32% of m/z 220 (due to
). -
Check m/z 206 (M-15+1): The isotope peak for the base ion (m/z 205) should be enhanced by the presence of Silicon (
is ~5.1%, is ~3.4%).-
If the M+2 peak is < 5% or > 50%, the compound is NOT the chloro-derivative.
-
References
- Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press.
-
National Institute of Standards and Technology (NIST). (2023). NIST Mass Spectral Library (NIST23). [Link] (Reference for fragmentation patterns of analogous halophenyl-silanes).
-
Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Journal of Chromatography A, 844(1-2), 1-22.[1] [Link] (Differentiation of C-Si vs O-Si derivatives).
-
Lai, Z., & Fiehn, O. (2018).[2] Mass spectral fragmentation of trimethylsilylated small molecules. Mass Spectrometry Reviews, 37(3), 245-257.[2][3] [Link] (Mechanisms of TMS group fragmentation).
Sources
Elemental analysis and characterization data for (4-Chloro-2,6-difluorophenyl)trimethylsilane
Content Type: Technical Comparison Guide Target Audience: Medicinal Chemists, Process Development Scientists Topic: Characterization, Synthesis, and Strategic Utility of (4-Chloro-2,6-difluorophenyl)trimethylsilane
Executive Summary: The Case for Silyl-Blocking
In the structural optimization of fluorinated bioisosteres, (4-Chloro-2,6-difluorophenyl)trimethylsilane (referred to herein as CDF-TMS ) serves a critical dual role: it acts as a robust masking group for the C1 position and a latent handle for downstream functionalization.
While boronic acids are the standard for aryl coupling, 2,6-difluoro-substituted boronic acids suffer from rapid protodeboronation and boroxine formation. This guide compares CDF-TMS against its boronic acid and protonated analogs, demonstrating why the silyl derivative is the superior choice for storage stability and regiochemical fidelity during multi-step synthesis.
Synthesis & Regiocontrol Logic
The synthesis of CDF-TMS is not merely a substitution reaction; it is an exercise in Directed ortho-Metalation (DoM) . The presence of two fluorine atoms creates a specific "acidifying pocket" at the position between them.
The Synthesis Workflow
The most reliable route utilizes the "super-acidifying" effect of the two fluorine atoms in 1-chloro-3,5-difluorobenzene.
Protocol Logic:
-
Reagent: LDA (Lithium Diisopropylamide) is preferred over n-BuLi to minimize nucleophilic attack on the aromatic ring (SNAr) and favor deprotonation.
-
Selectivity: The proton at C4 (relative to Cl) is flanked by two fluorines. The inductive effect (
) of fluorine makes this proton significantly more acidic ( ) than the protons ortho to the chlorine. -
Quench: Trimethylsilyl chloride (TMSCl) traps the lithiated species.
Reaction Pathway Diagram
Figure 1: Regioselective synthesis pathway driven by the inductive effect of flanking fluorine atoms.
Characterization Data
Characterizing CDF-TMS requires careful interpretation of splitting patterns due to the spin-active nuclei (
Elemental Analysis & Physical Properties
-
Formula: C
H ClF Si -
Molecular Weight: 220.73 g/mol
-
Appearance: Colorless liquid
-
Boiling Point: ~210°C (Predicted at 760 mmHg) / 85-90°C (at 15 mmHg)
NMR Spectroscopic Data (Self-Validating Standards)
The following data table provides the expected shifts and, crucially, the coupling constants that validate the structure. If your
| Nucleus | Chemical Shift ( | Multiplicity | Coupling Constants ( | Structural Assignment |
| 0.35 - 0.45 | Singlet (9H) | - | Si-(CH | |
| 6.80 - 6.95 | Long-range Multiplet (2H) | Ar-H (Positions 3,5) | ||
| -102.0 to -105.0 | Singlet (or d) | - | Ar-F (Positions 2,6) | |
| -0.5 to 1.0 | Singlet | - | Si-C H | |
| ~112.0 | Multiplet | C -3,5 (C-H) | ||
| ~135.0 | Triplet | C -4 (C-Cl) | ||
| ~164.0 | Doublet of Doublets | C -2,6 (C-F) |
Analyst Note: The diagnostic signal for success is the symmetry in the
C spectrum. You should see only four aromatic carbon signals due to thesymmetry of the molecule.
Comparative Performance Guide
Why use the silane when boronic acids are the industry standard for coupling? The answer lies in the specific instability of 2,6-difluoro systems.
Stability vs. Utility Matrix
| Feature | CDF-TMS (Silane) | Boronic Acid Analog | Protonated Analog |
| Storage Stability | High. Indefinite shelf life under inert atmosphere. | Low. Prone to protodeboronation (loss of B group) within days/weeks. | High. Stable but unreactive. |
| Purification | Distillation or Silica Gel (Flash). | Difficult. Forms anhydrides/boroxines; streaks on silica. | Distillation.[2][4] |
| Reactivity Mode | Ipso-substitution (Halodesilylation) or Hiyama Coupling. | Suzuki-Miyaura Coupling.[5] | Lithiation (requires fresh generation). |
| Atom Economy | Moderate (TMS is a byproduct). | High (Water is byproduct). | N/A |
Decision Framework: When to use CDF-TMS
The following decision tree illustrates the logical flow for selecting the silane over the boronic acid.
Figure 2: Strategic decision tree for selecting Silyl vs. Boron reagents in fluorinated aromatic synthesis.
Experimental Protocols
Protocol A: Synthesis of CDF-TMS
This protocol is adapted for high-purity applications.
-
Setup: Flame-dry a 250 mL 3-neck flask. Flush with Argon. Add 1-chloro-3,5-difluorobenzene (20.0 mmol) and anhydrous THF (100 mL).
-
Cooling: Cool the solution to -78°C (Dry ice/Acetone). Ensure internal temperature stabilizes.
-
Lithiation: Add LDA (22.0 mmol, 1.1 equiv) dropwise over 20 minutes.
-
Critical Check: Maintain temp < -70°C to prevent benzyne formation.
-
Aging: Stir at -78°C for 1 hour. The solution typically turns pale yellow.
-
-
Quench: Add TMSCl (24.0 mmol, 1.2 equiv) dropwise.
-
Workup: Allow to warm to room temperature over 2 hours. Quench with sat. NH
Cl. Extract with Pentane (to facilitate removal of solvent later). -
Purification: Vacuum distillation is preferred over column chromatography to ensure removal of silicone grease impurities which overlap in NMR.
Protocol B: Ipso-Iodination (converting CDF-TMS to Active Electrophile)
Use this when you are ready to couple the molecule.
-
Dissolve CDF-TMS (1.0 equiv) in CH
Cl . -
Add ICl (Iodine monochloride, 1.1 equiv) at 0°C.
-
Stir for 30 mins. The TMS group is swapped for Iodine with high regioselectivity.
-
Result: 1-Chloro-3,5-difluoro-4-iodobenzene , ready for Suzuki/Sonogashira coupling.
References
-
Schlosser, M. (1996). "Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes." Tetrahedron Letters, 37(36), 6551-6554.[6]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443. (Cited for instability of 2,6-difluoro boronic acids).
-
Sigma-Aldrich. "1-Chloro-3,5-difluorobenzene Product Datasheet." (Precursor physical data).[7][8][9]
-
PubChem. "Compound Summary: 1-chloro-3,5-difluorobenzene."[2][3] National Library of Medicine.
Sources
- 1. 1-Chloro-3,5-difluorobenzene | CAS#:1435-43-4 | Chemsrc [chemsrc.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CID 159732874 | C12H6Cl2F4 | CID 159732874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications | MDPI [mdpi.com]
- 6. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes [infoscience.epfl.ch]
- 7. CN100335486C - Preparation method of [(phenyl sulfonyl) difluoro methyl] trimethyl silane - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Polyborosiloxanes (PBS): Evolution of Approaches to the Synthesis and the Prospects of Their Application - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
